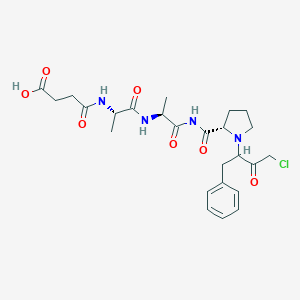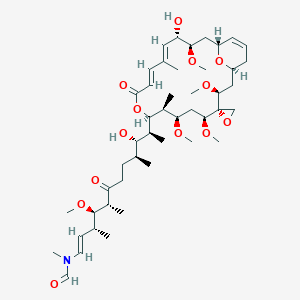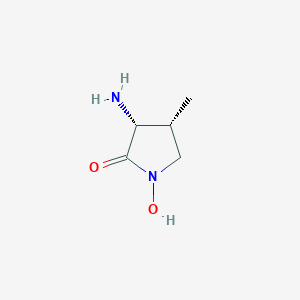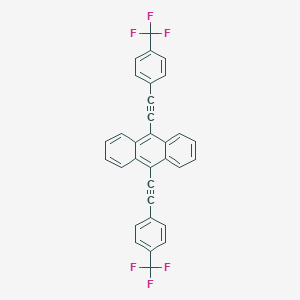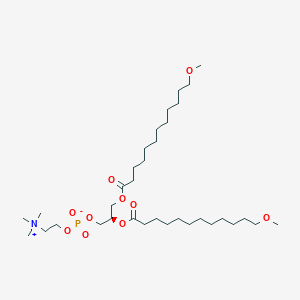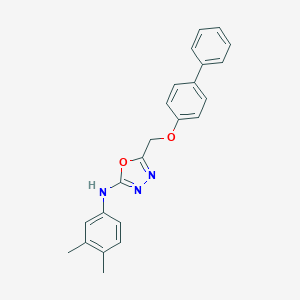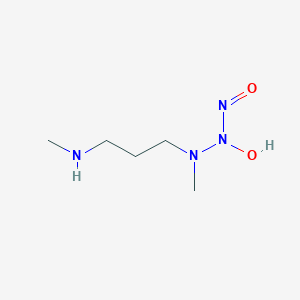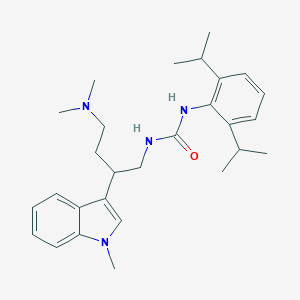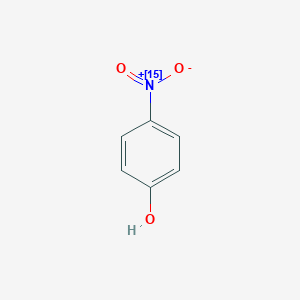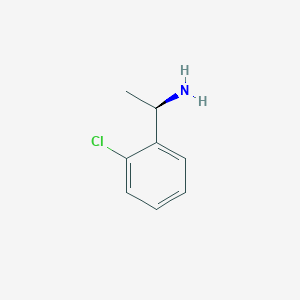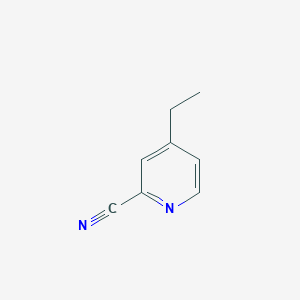![molecular formula C38H50N2O15 B140101 2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate CAS No. 133573-77-0](/img/structure/B140101.png)
2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications. It is synthesized through the polymerization of 2-methyl-2-propenoate with 1,2-ethanediylbis(oxy-2,1-ethanediyl) and 7,7,9(or 7,9,9)-trimethyl- components. The resulting polymer exhibits excellent mechanical and thermal properties, making it suitable for use in coatings, adhesives, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- involves several steps:
Monomer Preparation: The monomers 2-methyl-2-propenoate, 1,2-ethanediylbis(oxy-2,1-ethanediyl), and 7,7,9(or 7,9,9)-trimethyl- are prepared through standard organic synthesis methods.
Polymerization: The monomers are subjected to polymerization reactions under controlled conditions. This typically involves the use of radical initiators and specific temperature and pressure conditions to ensure the formation of the desired polymer.
Purification: The resulting polymer is purified through techniques such as precipitation, filtration, and drying to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as chromatography and distillation, is common to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original polymer. These derivatives can exhibit different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- has numerous scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- involves its interaction with specific molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to various effects. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the polymer’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): A widely used polymer with similar structural features but different properties.
Poly(ethylene glycol): Known for its biocompatibility and used in medical applications.
Poly(vinyl acetate): Used in adhesives and coatings, with different mechanical properties.
Uniqueness
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- is unique due to its specific combination of monomers, which imparts distinct mechanical and thermal properties. Its ability to undergo various chemical reactions and form derivatives further enhances its versatility and applicability in different fields.
Properties
CAS No. |
133573-77-0 |
|---|---|
Molecular Formula |
C38H50N2O15 |
Molecular Weight |
774.8 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H38N2O8.C15H12O7/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4;1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29);3-4,7H,1,5-6H2,2H3 |
InChI Key |
NNFFJQAQCIQOAD-UHFFFAOYSA-N |
SMILES |
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Canonical SMILES |
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Synonyms |
poly(triethylene glycol dimethacrylate-1,6-bis(methacryloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane) copolymer TEGDMA-UDMA copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


